[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol
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Overview
Description
[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a thiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological research due to its bioactive properties. It can be used to study enzyme interactions, cellular pathways, and other biological processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them valuable candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities.
Thiazole Derivatives: Various thiazole-based compounds with different substituents.
Uniqueness
What sets [2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol apart is its unique combination of a dichlorophenyl group and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9Cl2NOS |
---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
[2-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C11H9Cl2NOS/c12-9-2-1-3-10(13)8(9)4-11-14-7(5-15)6-16-11/h1-3,6,15H,4-5H2 |
InChI Key |
FNHGUIYAAIZNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)CO)Cl |
Origin of Product |
United States |
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